molecular formula C16H18N2S B11042168 2-(Benzylsulfanyl)-4-methyl-5,6,7,8-tetrahydroquinazoline

2-(Benzylsulfanyl)-4-methyl-5,6,7,8-tetrahydroquinazoline

Cat. No.: B11042168
M. Wt: 270.4 g/mol
InChI Key: KJZUEFQOKIXDIC-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-4-methyl-5,6,7,8-tetrahydroquinazoline: is a heterocyclic compound with a fused quinazoline ring system. Its structure consists of a quinazoline core (a bicyclic system containing two fused six-membered rings) and a benzylsulfanyl group attached to one of the ring carbons. This compound exhibits interesting properties due to its unique structure.

Preparation Methods

Synthetic Routes:: The synthesis of 2-(Benzylsulfanyl)-4-methyl-5,6,7,8-tetrahydroquinazoline involves several steps

    Starting Material: Begin with an appropriate precursor, such as a substituted benzylideneimidazolone.

    Hydride Shift Reaction: Treat the benzylideneimidazolone with a Lewis acid (e.g., titanium tetrachloride) to induce a [1,5]-hydride shift mechanism.

Industrial Production:: While industrial-scale production methods may vary, researchers typically optimize the synthetic route for efficiency, yield, and scalability.

Chemical Reactions Analysis

Reactivity::

    Oxidation and Reduction: Investigate its behavior under oxidation and reduction conditions.

    Substitution Reactions: Explore substitution reactions at different positions on the quinazoline ring.

    Common Reagents: Use Lewis acids, bases, and other reagents to modify the compound.

    Major Products: Identify the key products formed during these reactions.

Scientific Research Applications

Chemistry::

    Medicinal Chemistry: Investigate its potential as a drug candidate.

    Biological Activity: Explore its antibacterial, antiepileptic, or other effects.

    Tyrosine Kinase Inhibition: Assess its role as a tyrosine kinase inhibitor.

Biology and Medicine:: Industry::

    Pharmaceuticals: Consider its use in drug development.

    Fine Chemicals: Explore applications beyond pharmaceuticals.

Mechanism of Action

The exact mechanism by which 2-(Benzylsulfanyl)-4-methyl-5,6,7,8-tetrahydroquinazoline exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

    Unique Features: Highlight its distinct properties compared to other quinazoline derivatives.

    Similar Compounds: Explore related compounds, such as other quinazolines or sulfur-containing heterocycles.

Properties

Molecular Formula

C16H18N2S

Molecular Weight

270.4 g/mol

IUPAC Name

2-benzylsulfanyl-4-methyl-5,6,7,8-tetrahydroquinazoline

InChI

InChI=1S/C16H18N2S/c1-12-14-9-5-6-10-15(14)18-16(17-12)19-11-13-7-3-2-4-8-13/h2-4,7-8H,5-6,9-11H2,1H3

InChI Key

KJZUEFQOKIXDIC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCCCC2=NC(=N1)SCC3=CC=CC=C3

Origin of Product

United States

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